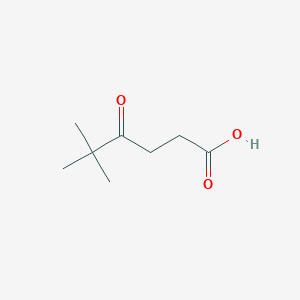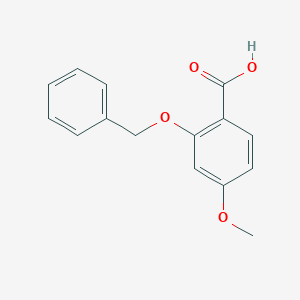
5-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine, commonly referred to as CIMPA, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of imidazole, a heterocyclic aromatic organic compound that is found in a variety of natural products. CIMPA has been found to have a range of biochemical and physiological effects and has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Inhibitors of Leukotriene Production
This compound has been identified as a potential inhibitor of leukotriene production. Leukotrienes are inflammatory mediators produced by the body and are involved in the pathogenesis of various diseases such as asthma, allergic rhinitis, and cardiovascular diseases. By inhibiting leukotriene production, this compound could be used to treat these conditions .
Anti-Inflammatory Applications
Due to its role in leukotriene inhibition, 5-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine may also have broader anti-inflammatory applications. It could potentially be used in the development of new anti-inflammatory drugs that have fewer side effects than current medications .
Treatment of Cardiovascular Disorders
Leukotrienes are not only involved in inflammatory responses but also in the development of atherosclerosis, which can lead to cardiovascular disorders. This compound’s ability to inhibit leukotriene production might make it useful in the prevention or treatment of cardiovascular diseases .
Pharmaceutical Intermediates
The compound can serve as an intermediate in the synthesis of more complex pharmaceutical agents. Its structure allows for further functionalization, making it a valuable starting point for the synthesis of a variety of medicinal compounds .
Research Tool in Biochemistry
In biochemical research, 5-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine can be used as a tool to study the biosynthesis and function of leukotrienes. It can help in understanding the role of leukotrienes in disease and health .
Development of Diagnostic Agents
The compound’s specificity in interacting with enzymes involved in leukotriene production could be harnessed to develop diagnostic agents. These agents could be used to detect and quantify the presence of leukotrienes in biological samples, aiding in the diagnosis of diseases where leukotrienes are a biomarker .
Oncology Research
Leukotrienes have been implicated in the progression of certain types of cancer. As an inhibitor of leukotriene production, this compound could be used in oncology research to explore new treatments for cancer, particularly those where leukotrienes play a role in tumor growth and metastasis .
Neurological Disease Research
There is emerging evidence that leukotrienes may be involved in the pathogenesis of certain neurological diseases. This compound could be used in neurological research to investigate the potential role of leukotrienes in conditions such as Alzheimer’s disease and multiple sclerosis .
Eigenschaften
IUPAC Name |
5-chloro-2-(2-methylimidazol-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-13-4-5-14(7)10-3-2-8(11)6-9(10)12/h2-6H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCQDTYTRZFEPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

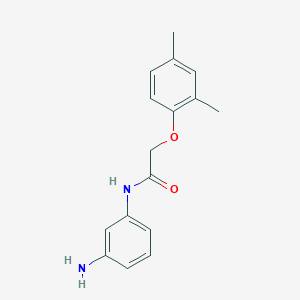
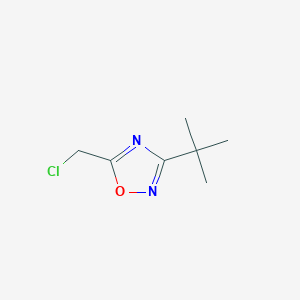
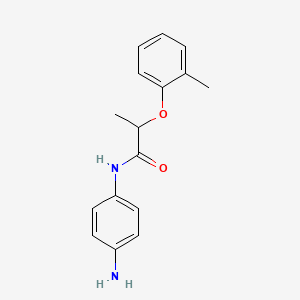
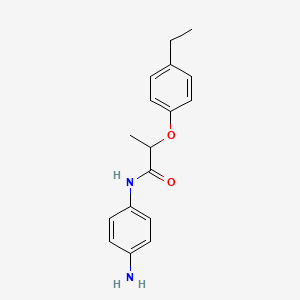

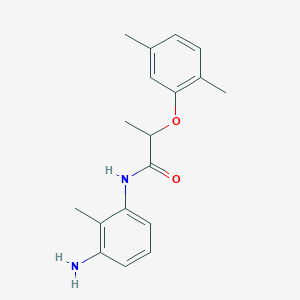

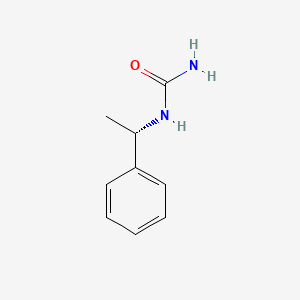
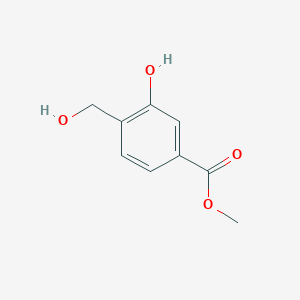
![3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1318084.png)

